7-(Bromomethyl)pentadecane

説明

7-(Bromomethyl)pentadecane is a useful research compound. Its molecular formula is C16H33Br and its molecular weight is 305.34 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

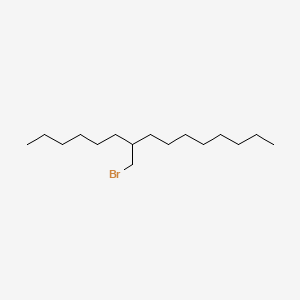

7-(Bromomethyl)pentadecane, with the chemical formula CHBr and a molecular weight of 305.34 g/mol, is a brominated alkane characterized by a long hydrocarbon chain consisting of fifteen carbon atoms. The bromomethyl group is attached to the seventh carbon atom, influencing the compound's chemical reactivity and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, interactions with biological membranes, and implications for further research.

- Molecular Formula : CHBr

- Molecular Weight : 305.34 g/mol

- Boiling Point : Approximately 341.1 °C

- Density : About 0.997 g/cm³ at 20 °C

- Appearance : Clear liquid, colorless to light yellow or light orange

Biological Activity Overview

While specific biological data on this compound is limited, compounds with similar structures exhibit various biological activities, particularly in antimicrobial applications. Brominated alkanes are known for their potential antimicrobial properties and interactions with biological membranes due to their hydrophobic nature .

Antimicrobial Properties

Studies on structurally similar compounds suggest that brominated alkanes can inhibit microbial growth. For instance, pentadecane has shown antimicrobial activity against Leishmania infantum parasites, indicating that this compound may possess similar properties.

Interaction with Biological Membranes

The hydrophobic characteristics of brominated compounds allow them to interact effectively with lipid bilayers in biological membranes. This interaction can influence membrane fluidity and function, potentially affecting cellular processes such as permeability and signaling pathways.

Comparative Analysis of Similar Compounds

The following table summarizes some structurally similar brominated alkanes and their key characteristics:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| 1-Bromohexadecane | Brominated Alkane | Longer carbon chain; higher boiling point |

| 1-Bromo-2-hexyldecane | Brominated Alkane | Similar structure; different branching pattern |

| Pentadecyl bromide | Brominated Alkane | Identical carbon chain length; different bromine position |

| 1-Bromopentadecane | Brominated Alkane | Shorter carbon chain; simpler structure |

Case Studies and Research Findings

Several studies have investigated the biological activities of halogenated compounds, revealing significant findings relevant to this compound:

- Antimicrobial Activity : A study demonstrated that halogenated compounds exhibited stronger antibacterial effects compared to non-halogenated counterparts when tested against various microorganisms .

- Cytotoxicity : Research indicated that certain brominated derivatives displayed cytotoxic activity against cancer cell lines such as HeLa and MCF-7, suggesting potential applications in cancer therapy .

- Molecular Docking Studies : In silico studies have shown that halogenated compounds can bind effectively to specific biological targets, indicating a promising avenue for drug development through molecular modeling techniques .

特性

IUPAC Name |

7-(bromomethyl)pentadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33Br/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h16H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWEKWRQKAHQYNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30866292 | |

| Record name | Pentadecane, 7-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52997-43-0 | |

| Record name | 7-(Bromomethyl)pentadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52997-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecane, 7-(bromomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052997430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentadecane, 7-(bromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentadecane, 7-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。